

An In-depth Technical Guide to SB 202190 (CAS Number: 152121-30-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB 202190

Cat. No.: B1681491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole compound that functions as a competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β . By binding to the ATP pocket of the active kinase, **SB 202190** effectively blocks the downstream signaling cascade, making it an invaluable tool for elucidating the physiological and pathological roles of the p38 MAPK pathway. This document provides a comprehensive technical overview of **SB 202190**, including its chemical properties, mechanism of action, biological effects, and detailed experimental protocols. The information is intended to support researchers in the fields of signal transduction, inflammation, oncology, and neurobiology in the effective application of this inhibitor.

Chemical and Physical Properties

SB 202190, with the chemical name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol, is a synthetic organic compound. Its key properties are summarized in the table below.

Property	Value
CAS Number	152121-30-7
Molecular Formula	C ₂₀ H ₁₄ FN ₃ O
Molecular Weight	331.34 g/mol
Appearance	Faintly yellow to beige powder
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO (e.g., to 100 mM or 30 mg/mL); sparingly soluble in ethanol; insoluble in water. [1] [2]
Storage	Store lyophilized powder at -20°C for up to 24 months. In solution (DMSO), store at -20°C for up to 3 months to prevent loss of potency. Protect from light. Aliquot to avoid multiple freeze-thaw cycles. [1]

Mechanism of Action and Selectivity

SB 202190 is a highly selective inhibitor of the p38 MAPK pathway, specifically targeting the p38α (MAPK14) and p38β (MAPK11) isoforms.[\[3\]](#)[\[4\]](#) It functions as an ATP-competitive inhibitor, binding directly to the ATP-binding pocket of the active kinase.[\[1\]](#)[\[4\]](#) This mode of action prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the signaling cascade.

Quantitative Inhibition Data

Parameter	Target	Value	Assay Conditions
IC ₅₀	p38α/SAPK2a	50 nM	Cell-free kinase assay using myelin basic protein as a substrate. [3][5]
IC ₅₀	p38β/SAPK2b	100 nM	Cell-free kinase assay using myelin basic protein as a substrate. [3][5]
K ^d	Recombinant human p38	38 nM	Measured in the ATP pocket of the active kinase.[6]

SB 202190 exhibits high selectivity for p38α and p38β over other kinases, including other MAP kinases like JNK and ERK, especially at concentrations up to 10 μM.[2]

Biological Effects

The inhibition of the p38 MAPK pathway by **SB 202190** leads to a variety of biological effects, which are highly context-dependent.

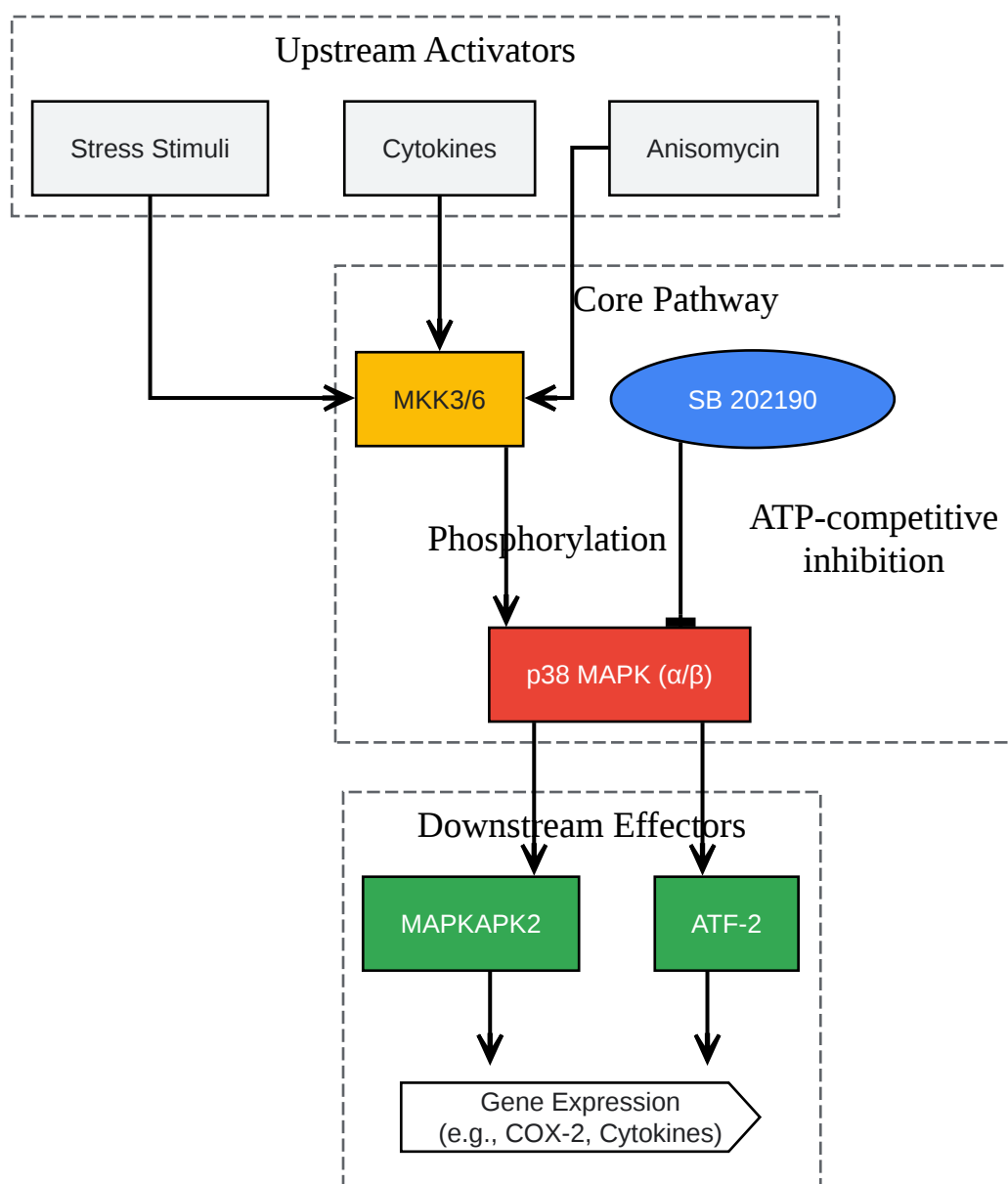
- **Inflammation:** **SB 202190** has been shown to reduce the expression of pro-inflammatory cytokines. For instance, it blocks lipopolysaccharide (LPS)-induced gene expression in monocytes.[1]
- **Apoptosis:** The role of **SB 202190** in apoptosis is complex. It can induce apoptosis in some cell lines, such as Jurkat and HeLa cells, through the activation of CPP32-like caspases.[5] This effect can be potentiated by other apoptotic stimuli like Fas ligation or UV irradiation.[7] Conversely, it can inhibit apoptosis in other contexts, such as in endothelial cells.
- **Autophagy:** **SB 202190** is a known inducer of autophagy.[2] In human umbilical vein endothelial cells (HUVECs), it triggers autophagy, which in turn leads to the induction of the cytoprotective enzyme heme oxygenase-1 (HO-1), ultimately protecting the cells from apoptosis.[8]

- **Cell Proliferation and Differentiation:** The compound can influence cell proliferation and differentiation in various stem and progenitor cell populations. For example, it has been shown to induce cardiomyocyte differentiation from human embryonic stem cells.[4] However, it can also enhance the growth of certain leukemia cell lines.
- **Cancer Research:** In oncology, **SB 202190** is utilized to investigate the role of p38 MAPK in tumor growth, metastasis, and drug resistance. For example, it has been shown to inhibit the migration of MDA-MB-231 human breast cancer cells.[9]
- **Neurobiology:** **SB 202190** has been used in models of neuroinflammation and neurodegenerative diseases. In a rat model of vascular dementia, it was found to reduce hippocampal apoptosis and improve spatial learning and memory.[10]

Signaling Pathways Modulated by SB 202190

The primary target of **SB 202190** is the p38 MAPK. The inhibition of p38 α/β affects a multitude of downstream signaling events.

Core p38 MAPK Inhibition Pathway

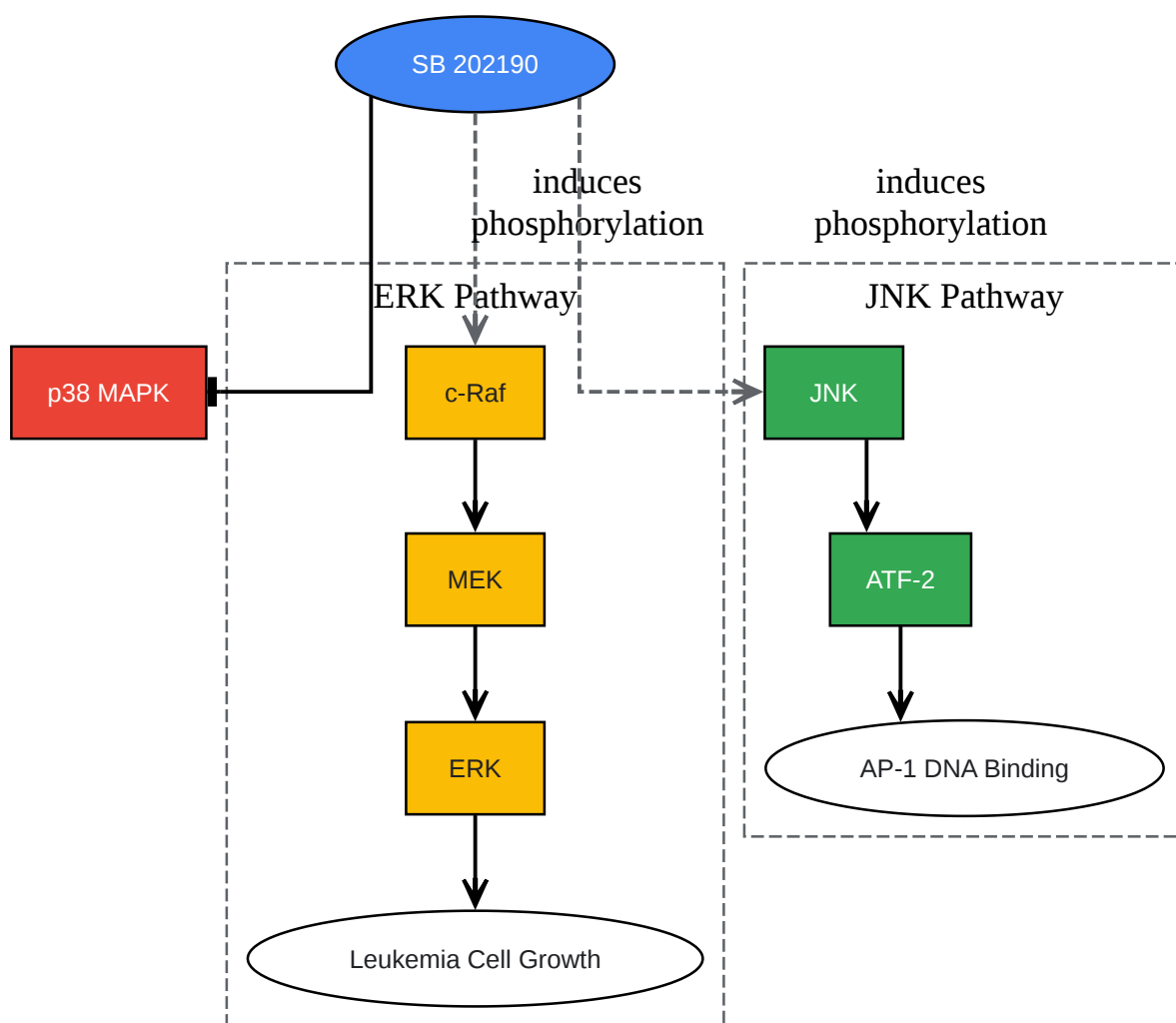


[Click to download full resolution via product page](#)

Core p38 MAPK signaling pathway and the inhibitory action of **SB 202190**.

Crosstalk with Other MAPK Pathways

Interestingly, the inhibition of p38 by **SB 202190** can lead to the activation of other signaling pathways, a phenomenon important to consider in experimental design.



[Click to download full resolution via product page](#)

Crosstalk of **SB 202190** with ERK and JNK pathways in specific cellular contexts.

Experimental Protocols

The following are detailed methodologies for key experiments involving **SB 202190**, compiled from various sources.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of **SB 202190** on p38 α and p38 β kinase activity.

Materials:

- Recombinant p38 α and p38 β enzymes
- Myelin Basic Protein (MBP) as a substrate (0.33 mg/mL)
- Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EGTA
- ATP solution: 0.1 mM [γ -³³P]ATP or [γ -³²P]ATP
- Magnesium Acetate solution: 10 mM
- **SB 202190** stock solution in DMSO
- Phosphocellulose paper (e.g., P30 filter mats)
- Wash Buffer: 50 mM Phosphoric Acid
- Scintillation counter or autoradiography equipment

Procedure:

- Prepare serial dilutions of **SB 202190** in the Kinase Assay Buffer.
- In a microcentrifuge tube or a 96-well plate, combine the recombinant p38 kinase, MBP substrate, and the diluted **SB 202190**.
- Initiate the reaction by adding the ATP and Magnesium Acetate solution.
- Incubate for 10-40 minutes at 30°C or ambient temperature.[5]
- Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing it in 50 mM phosphoric acid.[5] For robotic assays, 5 μ L of 0.5 M phosphoric acid can be added to terminate the reaction.[5]
- Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove unincorporated radioactive ATP.
- Wash once with acetone or methanol and let it dry.

- Quantify the incorporated radioactivity using a scintillation counter to determine the kinase activity.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Apoptosis Assay

This protocol describes how to assess the induction of apoptosis by **SB 202190** in cell culture.

Materials:

- Cell line of interest (e.g., Jurkat, HeLa)[5]
- Complete cell culture medium
- **SB 202190** stock solution in DMSO
- Hoechst 33258 staining solution for visualizing apoptotic nuclei
- Propidium Iodide (PI) or Trypan Blue for cell viability
- Flow cytometer
- Fluorescence microscope

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Serum-starve the cells if required by the experimental design.
- Treat the cells with various concentrations of **SB 202190** (typically in the range of 1-50 μ M) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]
- For Cell Viability:
 - Harvest the cells and stain with Trypan Blue, then count viable and non-viable cells using a hemocytometer.

- Alternatively, stain with PI and analyze by flow cytometry to quantify the percentage of dead cells.
- For Apoptotic Nuclei Visualization:
 - Fix the cells with 4% paraformaldehyde.
 - Stain the cells with Hoechst 33258.
 - Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[\[5\]](#)

Autophagy Induction and Flux Assay

This protocol is designed to measure the induction of autophagy by **SB 202190**.

Materials:

- Cell line of interest (e.g., HUVEC, HeLa)
- **SB 202190** stock solution in DMSO
- Lysosomal inhibitors: Bafilomycin A1 (Baf A1) or Chloroquine (CQ)
- Lysis buffer for protein extraction
- Primary antibody against LC3B
- Secondary antibody (HRP-conjugated)
- Western blot equipment and reagents

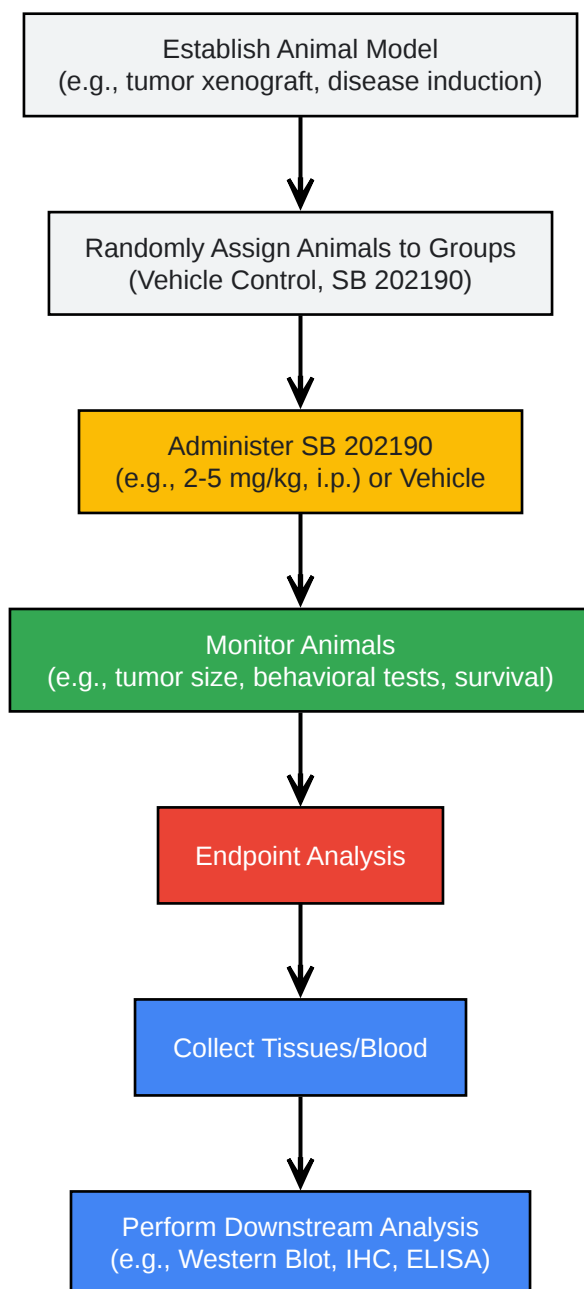
Procedure:

- Seed cells and treat with **SB 202190** (e.g., 10 μ M for 16-24 hours).[\[11\]](#)
- To measure autophagic flux, in a parallel set of wells, co-treat the cells with a lysosomal inhibitor (e.g., 50 μ M CQ for the last 3 hours of **SB 202190** treatment).[\[11\]](#) Baf A1 can also be used.

- Harvest the cells and lyse them to extract total protein.
- Perform SDS-PAGE to separate the proteins and transfer them to a nitrocellulose or PVDF membrane.
- Probe the membrane with a primary antibody against LC3B. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence substrate.
- Analysis: An increase in the amount of LC3-II (the lower band) indicates the formation of autophagosomes. A further accumulation of LC3-II in the presence of a lysosomal inhibitor compared to **SB 202190** alone indicates a functional autophagic flux.

In Vivo Study Protocol (General Workflow)

This provides a general workflow for in vivo experiments using **SB 202190** in a mouse model.



[Click to download full resolution via product page](#)

General workflow for an in vivo experiment using **SB 202190**.

Example In Vivo Dosing:

- Acute Endotoxemia Model (Mice): 2 mg/kg injected intraperitoneally 30 minutes before LPS challenge.[\[12\]](#)
- Antitumor Activity Model (Mice): 5 mg/kg injected intraperitoneally once a day.[\[12\]](#)

Applications in Drug Development and Research

SB 202190 is a cornerstone tool for:

- Target Validation: Confirming the role of p38 MAPK in various disease models.
- Pathway Analysis: Dissecting the complex signaling networks involving p38 MAPK and its crosstalk with other pathways.
- Compound Screening: Serving as a reference compound in screens for novel p38 MAPK inhibitors.
- Stem Cell Biology: Investigating the role of p38 MAPK in stem cell self-renewal and differentiation.[4]
- Preclinical Studies: Evaluating the therapeutic potential of p38 MAPK inhibition in models of cancer, inflammation, and neurodegenerative disorders.

Conclusion

SB 202190 remains a critical research tool for scientists and drug development professionals. Its high selectivity and cell permeability allow for precise interrogation of the p38 α / β MAPK signaling pathways. A thorough understanding of its mechanism of action, biological effects, and appropriate experimental application, as detailed in this guide, is essential for generating robust and reproducible data. The continued use of **SB 202190** will undoubtedly contribute to further advancements in our understanding of cellular signaling in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SB202190 | Cell Signaling Technology [cellsignal.com]
- 2. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]

- 3. SB202190 Datasheet [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. SB202190 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. SB 202190 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SB 202190 (FHPI) | p38 MAPK inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to SB 202190 (CAS Number: 152121-30-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681491#sb-202190-cas-number-152121-30-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com